molecular formula C24H14 B033199 Dibenzo[a,e]pyrene CAS No. 192-65-4

Dibenzo[a,e]pyrene

Cat. No. B033199
CAS RN: 192-65-4
M. Wt: 302.4 g/mol
InChI Key: KGHMWBNEMFNJFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenzo[a,e]pyrene and its isomers, including dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[e,l]pyrene, are synthesized through various chemical processes, highlighting their carcinogenic potential and environmental threat. Techniques such as solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) are employed for their determination in water samples, demonstrating a direct and environmentally friendly approach to their analysis (Shenjiang Yu & A. Campiglia, 2005).

Molecular Structure Analysis

The molecular structure of dibenzo[a,l]pyrene, a close analog to dibenzo[a,e]pyrene, exhibits significant distortions, making it non-planar with notable angular deviations between the outermost rings. This structural peculiarity contributes to its high carcinogenic potency compared to other PAHs (A. K. Katz, H. L. Carrell, & J. Glusker, 1998).

Chemical Reactions and Properties

The synthesis of fjord region diol epoxides of dibenzo[a,l]pyrene elucidates the potential ultimate carcinogens of this compound. Employing photochemical cyclization and a series of chemical transformations, the synthesis pathway reveals the carcinogenic intermediates of dibenzo[a,e]pyrene and its analogs (J. Krzemiński, J. M. Lin, S. Amin, & S. Hecht, 1994).

Physical Properties Analysis

The analysis of dibenzo[a,l]pyrene, a compound similar to dibenzo[a,e]pyrene, in human mammary carcinoma MCF-7 cell cultures, provides insight into its metabolic activation and the resultant DNA-binding intermediates. This research highlights the physical interactions at a molecular level, indicating the carcinogenic risk of environmental exposure to dibenzo[a,e]pyrene and its analogs (Sherry L. Ralston, H. Lau, Albrecht Seidel, Andreas Luch, Karl L. Platt, & William M. Baird, 1994).

Chemical Properties Analysis

The comparison of tumor-initiating activity and carcinogenicity between dibenzo[a,l]pyrene and other PAHs like benzo[a]pyrene in mouse skin provides a comprehensive view of their chemical properties and their implications on health. This research demonstrates dibenzo[a,l]pyrene's potency and sets a foundation for understanding the chemical properties of dibenzo[a,e]pyrene (S. Higginbotham, N. V. S. RamaKrishna, Sonny L. Johansson, E. Rogan, & E. Cavalieri, 1993).

Scientific Research Applications

  • Graphene Nanoribbon Synthesis : Dibenzo[e,l]pyrene cores in graphite nanoribbons facilitate dehydrogenation, improving reaction yields in producing giant polycyclic aromatic hydrocarbons (PAHs) (Fogel et al., 2009).

  • DNA Interaction Studies : Dibenzo[a,l]pyrene diol epoxide-deoxyribonucleoside monophosphate adducts are useful for studying the interaction between dibenzo[a,l]pyrene and DNA (Devanesan et al., 1999).

  • Carcinogenicity Research : Dibenzo[a,l]pyrene has been found to induce lung adenomas in a dose-dependent manner in mice, revealing its carcinogenic potential (Prahalad et al., 1997).

  • Tumor-Initiating Activity : This compound and its derivatives show significant tumor-initiating activity on mouse skin and in newborn mice (Chang et al., 1982).

  • Potent Carcinogen : It is considered the most potent carcinogen among dibenzo[a]pyrenes, being 100-200 times more tumorigenic than benzo[a]pyrene (Cavalieri et al., 1994).

  • DNA Adduct Formation : Dibenzo[a,l]pyrene is metabolized in human cells to form DNA adducts, which may explain its high carcinogenic potency (Ralston et al., 1995).

  • Structural Analysis : The compound has a non-planar structure with a significant angle between outermost rings due to atomic overcrowding in the fjord region (Katz et al., 1998).

  • Environmental Implications : Studies suggest that environmental exposure to dibenzo[a,l]pyrene could pose a risk for humans due to its activation in human cells (Ralston et al., 1994).

  • Mutagenicity Studies : Despite being a potent carcinogen, its mutagenicity does not correlate with its carcinogenicity, indicating a complex interaction with biological systems (Devanesan et al., 1990).

  • Analytical Methods : The development of methods for the unambiguous determination of dibenzopyrene isomers, including dibenzo[a,l]pyrene, in environmental samples is crucial for understanding its environmental impact (Yu & Campiglia, 2004).

Safety And Hazards

Dibenzo[a,e]pyrene is reasonably anticipated to be a human carcinogen . It is primarily found in gasoline exhaust, tobacco smoke, and fossil fuels , which are common sources of human exposure.

properties

IUPAC Name

hexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-1(22),2,4,6,8,10,12(24),13,15(23),16,18,20-dodecaene
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InChI

InChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H
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InChI Key

KGHMWBNEMFNJFZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID3052690
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,e)pyrene appears as yellow crystals. Water insoluble., Pale yellow solid; [HSDB] Pale yellow solid; Insoluble in water; [MSDSonline]
Record name DIBENZO(A,E)PYRENE
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Solubility

Slightly soluble in ethanol, acetone, benzene, acetic acid; soluble in toluene and concentrated sulfuric acid
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Product Name

Dibenzo[a,e]pyrene

Color/Form

Pale yellow needles from xylene, Yellow crystals

CAS RN

192-65-4
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Melting Point

244.4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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